molecular formula C5H4BN3O2 B3086750 (2-Cyanopyrimidin-5-YL)boronic acid CAS No. 1164100-81-5

(2-Cyanopyrimidin-5-YL)boronic acid

Cat. No.: B3086750
CAS No.: 1164100-81-5
M. Wt: 148.92 g/mol
InChI Key: FNCAXVHODMJGMN-UHFFFAOYSA-N
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Description

(2-Cyanopyrimidin-5-YL)boronic acid is an organoboron compound with the molecular formula C5H4BN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group

Safety and Hazards

The safety information for “(2-Cyanopyrimidin-5-YL)boronic acid” includes several hazard statements: H302-H312-H332 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

Boronic acids, including “(2-Cyanopyrimidin-5-YL)boronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They also have potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanopyrimidin-5-YL)boronic acid typically involves the reaction of 2-cyanopyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar applications but with different reactivity and properties.

    Pyrimidine-5-boronic acid: A closely related compound with a similar structure but lacking the cyano group.

Uniqueness

(2-Cyanopyrimidin-5-YL)boronic acid is unique due to the presence of both the cyano and boronic acid functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

(2-cyanopyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCAXVHODMJGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286275
Record name B-(2-Cyano-5-pyrimidinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164100-81-5
Record name B-(2-Cyano-5-pyrimidinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164100-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Cyano-5-pyrimidinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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